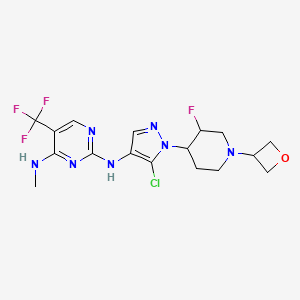

N2-(5-chloro-1-(3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-yl)-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine

Description

This compound is a pyrimidine-2,4-diamine derivative with a structurally complex scaffold. Key features include:

- Pyrimidine core: Substituted at the N2 and N4 positions. The 5-position carries a trifluoromethyl group, enhancing metabolic stability and lipophilicity.

- Pyrazole ring: Linked to the pyrimidine via the N2 position, substituted with a 5-chloro group and a 3-fluoro-1-(oxetan-3-yl)piperidin-4-yl moiety. The oxetane group may improve solubility and reduce toxicity compared to bulkier substituents .

- Fluorinated and chlorinated groups: These are common in medicinal chemistry for tuning pharmacokinetics and target engagement.

Properties

Molecular Formula |

C17H20ClF4N7O |

|---|---|

Molecular Weight |

449.8 g/mol |

IUPAC Name |

2-N-[5-chloro-1-[3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27) |

InChI Key |

PUXPEQJKNAWNQA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-1-(3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-yl)-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This typically involves the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Substitution Reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the chloro and fluoro substituents. These reactions often require the use of halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.

Formation of the Piperidine Ring: The piperidine ring is synthesized separately through a series of reactions starting from a suitable precursor, such as a piperidine derivative. This involves nucleophilic substitution and ring-closing reactions.

Coupling Reactions: The pyrazole

Biological Activity

N2-(5-chloro-1-(3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-yl)-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine, commonly referred to as GNE-9605, is a complex organic compound with promising biological activities. Its structure features a pyrazole ring linked to a piperidine moiety, with additional substitutions that enhance its pharmacological properties. This article delves into its biological activities, focusing on its anticancer and antimicrobial properties, supported by relevant research findings.

GNE-9605 has the following chemical characteristics:

- Molecular Formula: C17H20ClF4N7O

- Molecular Weight: 449.83 g/mol

- CAS Number: 1536200-31-3

- Appearance: White to off-white powder

Anticancer Activity

Numerous studies have highlighted the potential of GNE-9605 as an anticancer agent. The compound's structural analogs have been shown to inhibit cancer cell proliferation effectively. For instance, pyrimidine derivatives are well-documented for their ability to target various cancer types.

Case Studies and Research Findings

- Inhibition of Cell Proliferation:

-

Mechanism of Action:

- The mechanism through which GNE-9605 exerts its effects may involve the disruption of key signaling pathways associated with tumor growth and survival. Interaction studies are ongoing to elucidate these pathways further.

Antimicrobial Properties

GNE-9605 also shows promise in antimicrobial applications. Compounds with similar structural features have been reported to possess notable antimicrobial activities against various pathogens.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Linezolid | Oxazolidinone core | Antibiotic |

| Pazopanib | Pyrimidine and piperazine | Anticancer |

| Sorafenib | Pyridine and aniline | Anticancer |

This table illustrates the diversity in biological activities among structurally related compounds, highlighting the potential uniqueness of GNE-9605 in its efficacy profiles.

Future Directions in Research

Further investigations are essential to fully understand the biological activity of GNE-9605. Key areas for future research include:

- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To explore the specific molecular targets and pathways affected by GNE-9605.

- Combination Therapies: Evaluating the compound's effectiveness in combination with other anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison:

Pyrimidine-2,4-diamines with Pyrazole Linkers

Key Differences :

- The target compound replaces AZD1480’s ethyl-pyrimidine group with a 3-fluoro-1-(oxetan-3-yl)piperidin-4-yl substituent. This modification may enhance solubility (oxetane’s polar nature) and reduce off-target interactions .

- The trifluoromethyl group at the pyrimidine 5-position (vs. AZD1480’s unsubstituted position) could improve metabolic stability and binding affinity to hydrophobic kinase pockets .

Pyrimidine Derivatives with Fluorinated Substituents

Key Differences :

- Unlike herbicidal compound 13p , the target compound lacks a sulfonamide group, suggesting divergent target selectivity (e.g., kinase vs. plant enzyme inhibition) .

Pyrazolines and Pyrazole Derivatives

Key Differences :

- The target’s piperidine-oxetane-pyrazole moiety is distinct from COX-2 inhibitor pyrazolines, which prioritize sulfonamide or trifluoromethyl groups for anti-inflammatory activity .

- Stability: Hexasubstituted pyrazolines () are prone to decomposition during purification, whereas the target’s oxetane group may confer synthetic robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.